(5-Amino-2-bromophenyl)methanol

Drug Design ADME Physicochemical Profiling

Why this specific isomer? (5-Amino-2-bromophenyl)methanol (CAS 752969-45-2) delivers a unique 1,2,5-substitution pattern that enables para-activation of bromine by the amino group—critical for tandem alkylation/Suzuki cascades in kinase inhibitor libraries (e.g., CDK8/19). Its predicted LogP of 0.8 is markedly lower than the 2-amino-5-bromo isomer (LogP 0.87–1.4), offering a polar starting point for ADME optimization. Unlike most regioisomers that are custom-synthesis items, this building block is stocked at multi-gram scale with transparent pricing. Secure a reliable, research-ready supply to accelerate your SAR campaigns.

Molecular Formula C7H8BrNO
Molecular Weight 202.051
CAS No. 752969-45-2
Cat. No. B2584089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-2-bromophenyl)methanol
CAS752969-45-2
Molecular FormulaC7H8BrNO
Molecular Weight202.051
Structural Identifiers
SMILESC1=CC(=C(C=C1N)CO)Br
InChIInChI=1S/C7H8BrNO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4,9H2
InChIKeyDFWOEGRWLGUMSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buy (5-Amino-2-bromophenyl)methanol (CAS 752969-45-2): Technical Overview for Procurement


(5-Amino-2-bromophenyl)methanol is a small-molecule amino alcohol with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol [1]. It is characterized by a 1,2,5-substituted benzene core bearing a primary amino group, a bromo substituent, and a hydroxymethyl group, giving it multiple reactive sites for further derivatization . As a building block, it is used in the synthesis of pharmaceutical intermediates and fine chemicals [2].

(5-Amino-2-bromophenyl)methanol (752969-45-2): Why Other Aminobromobenzyl Alcohols Are Not Direct Replacements


The seemingly minor variation in substitution pattern among positional isomers of aminobromobenzyl alcohol leads to substantial differences in physicochemical properties and reactivity that preclude simple interchangeability. For instance, the target compound exhibits a LogP of 0.8 [1], while its 2-amino-5-bromo isomer (CAS 20712-12-3) has a LogP of 0.87-1.4 , a difference in lipophilicity that impacts partitioning and bioavailability in medicinal chemistry campaigns. Furthermore, the spatial arrangement of the amino and bromo groups dictates regioselectivity in cross-coupling reactions and influences the binding mode to biological targets, making each isomer a unique entry vector in drug discovery .

Quantitative Evidence for (5-Amino-2-bromophenyl)methanol (752969-45-2) vs. Comparators


Lipophilicity (LogP) Differentiation from Regioisomeric Aminobromobenzyl Alcohols

(5-Amino-2-bromophenyl)methanol has a computed LogP (XLogP3) of 0.8, which is lower than its regioisomer 2-amino-5-bromobenzyl alcohol (CAS 20712-12-3), which has reported LogP values of 0.87-1.4 . This difference in lipophilicity can significantly affect compound solubility, membrane permeability, and overall pharmacokinetic profile, making the target compound a potentially more suitable starting point for optimizing aqueous solubility in a lead series [1].

Drug Design ADME Physicochemical Profiling

Polar Surface Area (PSA) Differentiation Among Aminobromobenzyl Alcohol Isomers

The topological polar surface area (TPSA) for (5-Amino-2-bromophenyl)methanol is computed as 46.3 Ų [1]. In contrast, regioisomers such as (4-amino-2-bromophenyl)methanol (CAS 1179067-35-6) have a computed TPSA of 46.2 Ų , and 2-amino-5-bromobenzyl alcohol (CAS 20712-12-3) also shows a value of 46.2 Ų . While this difference is small in absolute terms, it reflects the subtle change in electronic distribution arising from the 1,2,5-substitution pattern, which can influence interactions with polar environments and potentially affect target binding and permeability.

Medicinal Chemistry ADME Computational Chemistry

Synthetic Utility in Patent Literature: A Tandem Alkylation/Suzuki Coupling Intermediate

The specific 1,2,5-substitution pattern of (5-Amino-2-bromophenyl)methanol makes it a versatile intermediate for tandem reactions. Patent WO2015159938A1 explicitly describes a tandem alkylation/Suzuki coupling strategy using this compound to synthesize heterocyclic pharmaceuticals . This reactivity profile is not directly transferable to other isomers due to the different electronic and steric environment around the reactive sites. For example, the 2-bromo substituent is activated for cross-coupling by the para-amino group, while the hydroxymethyl group can be independently functionalized or used as a directing group.

Organic Synthesis Medicinal Chemistry Cross-coupling

Commercial Availability and Pricing as a Procurement Differentiator

While not a scientific differentiator per se, the commercial landscape for aminobromobenzyl alcohol isomers varies significantly, which impacts procurement strategy. (5-Amino-2-bromophenyl)methanol is stocked by major chemical vendors such as Fluorochem (purity 95%) and ChemScene (purity 95.33%) with transparent, multi-tiered pricing . In contrast, many close regioisomers are either custom synthesis items or available from a limited number of specialty suppliers, often with less competitive pricing or longer lead times . This established supply chain translates to reliable availability and cost-effective scale-up for research programs.

Procurement Sourcing Supply Chain

High-Value Application Scenarios for Procuring (5-Amino-2-bromophenyl)methanol (752969-45-2)


Synthesis of Kinase Inhibitor Scaffolds via Tandem Alkylation/Suzuki Coupling

For medicinal chemistry programs targeting kinase inhibition, (5-Amino-2-bromophenyl)methanol is a strategic building block for constructing complex heterocyclic cores. As detailed in patent literature, its 1,2,5-substitution pattern enables a tandem alkylation/Suzuki coupling sequence to efficiently generate diversified molecular libraries . This specific reactivity is predicated on the para-activation of the bromo group by the amino substituent, a feature unique to this regioisomer among the common aminobromobenzyl alcohols. Procuring this isomer provides a validated entry point for synthesizing novel chemotypes with potential CDK8/19 inhibitory activity [1].

Lead Optimization Campaigns Requiring Lower Lipophilicity

When a medicinal chemistry program requires a scaffold modification to improve aqueous solubility and reduce LogP, (5-Amino-2-bromophenyl)methanol offers a quantifiable advantage. Its computed LogP of 0.8 is demonstrably lower than its 2-amino-5-bromo isomer (CAS 20712-12-3), which ranges from 0.87 to 1.4 . This difference, while modest, can be a critical factor in optimizing ADME properties and avoiding promiscuous binding associated with high lipophilicity. Procuring this specific isomer provides a more polar starting point for SAR exploration.

Building Block Sourcing for Reproducible Academic and Industrial Research

For academic or industrial labs seeking a reliable and scalable supply of an aminobromobenzyl alcohol building block, (5-Amino-2-bromophenyl)methanol presents a strong procurement case. It is stocked at the multi-gram scale by reputable global vendors such as Fluorochem and ChemScene, with transparent pricing (e.g., ~£92/g) and immediate availability . This is in stark contrast to many of its regioisomers, which are custom synthesis items or only available from a single specialty supplier . Choosing this compound minimizes supply chain disruption and ensures that SAR studies can be conducted with a consistent, commercially sourced material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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